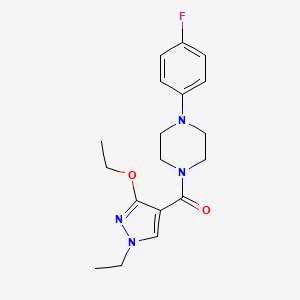

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

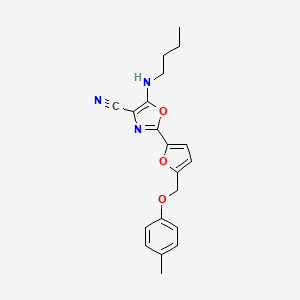

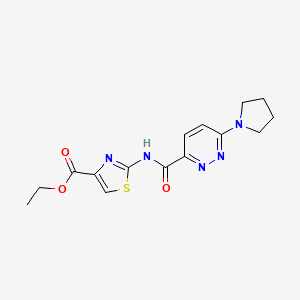

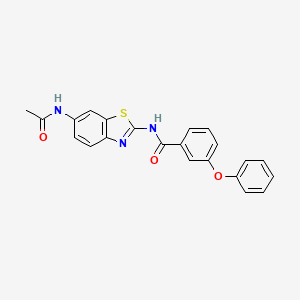

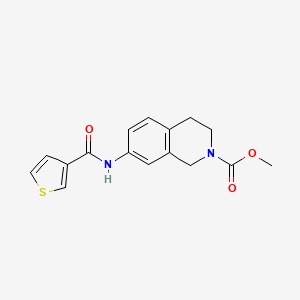

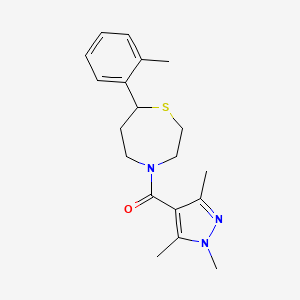

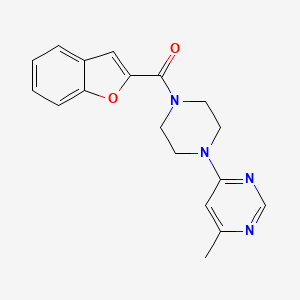

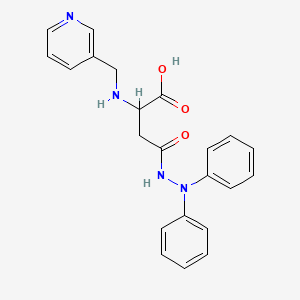

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a pyrazole ring, a piperazine ring, and a ketone group . The pyrazole ring is a five-membered ring with two nitrogen atoms, the piperazine ring is a six-membered ring with two nitrogen atoms, and the ketone group consists of a carbon atom double-bonded to an oxygen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole and piperazine rings might participate in various reactions involving nucleophilic or electrophilic substitution. The ketone group could be involved in reactions such as reduction, oxidation, or condensation .Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole-containing compounds, such as our target molecule, exhibit significant antimicrobial potential. Researchers have synthesized derivatives with antibacterial, antifungal, and antiviral properties . These compounds could play a crucial role in combating infectious diseases.

Antitumor Properties

Certain imidazole-based derivatives have demonstrated promising antitumor activity. For instance, compounds like 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were evaluated against cancer cell lines . Further research in this area could lead to novel cancer therapies.

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, have shown potent antileishmanial and antimalarial activities . These findings highlight the potential of our compound in addressing parasitic diseases.

Cytotoxicity

Some analogues derived from imidazole-containing structures exhibit cytotoxic activity. Notably, compounds like 8j , 8e , and 8m demonstrated remarkable capability compared to standard reference drugs . Investigating their mechanisms of action could lead to novel therapeutic strategies.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)15-7-5-14(19)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRAAXRWDCCXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2394537.png)

![2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2394539.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)

![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)